molecular formula C23H21N5O3 B14097499 8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14097499
M. Wt: 415.4 g/mol
InChI Key: VBLYHLJEMSMORA-UHFFFAOYSA-N
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Description

8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the hydroxyphenyl, dimethyl, and phenylethyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, strong bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to modify the imidazo[2,1-f]purine core.

    Substitution: The phenylethyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can produce a wide range of functionalized imidazo[2,1-f]purine compounds.

Scientific Research Applications

8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the imidazo[2,1-f]purine core can interact with nucleic acids and proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its combination of functional groups and the imidazo[2,1-f]purine core. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H21N5O3

Molecular Weight

415.4 g/mol

IUPAC Name

6-(2-hydroxyphenyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H21N5O3/c1-15-14-27-19-20(24-22(27)28(15)17-10-6-7-11-18(17)29)25(2)23(31)26(21(19)30)13-12-16-8-4-3-5-9-16/h3-11,14,29H,12-13H2,1-2H3

InChI Key

VBLYHLJEMSMORA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C

Origin of Product

United States

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